molecular formula C11H12N2O3S B2862111 Isopropyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate CAS No. 590351-55-6

Isopropyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate

Cat. No.: B2862111
CAS No.: 590351-55-6
M. Wt: 252.29
InChI Key: UGIPOHCANXCSFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate is a chemical compound with the molecular formula C11H12N2O3S and a molecular weight of 252.29 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CC©OC(=O)C1=C(SC=C1)NC(=O)CC#N .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 252.29 . Its molecular formula is C11H12N2O3S .

Scientific Research Applications

Synthesis and Application in Dyes

A Facile Four-Component Gewald Reaction :This study highlights a process involving ethyl cyanoacetate and other components under aqueous conditions leading to the efficient formation of 2-amino-3-carboxamide derivatives of thiophene. These derivatives precipitate from the reaction mixture, showcasing a straightforward method for synthesizing thiophene derivatives, potentially applicable for dye creation (Abaee & Cheraghi, 2013).

Synthesis of Azo Benzo[b]thiophene Derivatives :The study demonstrates the synthesis of 2-aminothiophene derivatives, which were then used to create azo dyes with generally good coloration and fastness properties on polyester, indicating a practical application in the textile industry (Sabnis & Rangnekar, 1989).

Application in Pharmaceutical Synthesis

Engineering a Synthetic Pathway in Cyanobacteria :This research outlines a synthetic pathway for producing isopropanol directly from carbon dioxide and light in cyanobacteria, suggesting an eco-friendly approach to generating biofuels and chemicals (Kusakabe et al., 2013).

Novel Synthesis and Antitumor Evaluation :The reaction of thiophene derivatives with ethyl cyanoacetate led to compounds used in synthesizing diverse heterocyclic derivatives with high inhibitory effects on human cancer cell lines. This indicates its potential in developing new antitumor agents (Shams et al., 2010).

Advanced Material Synthesis

Smart Poly(N-isopropylacrylamide) Containing Iridium(III) Complexes :This study developed a phosphorescent bioprobe for sensing and bioimaging of homocysteine and cysteine, showcasing an application in biomedical fields. The probe's thermoresponsive nature further enhances its utility (Liu et al., 2013).

Safety and Hazards

Isopropyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate is intended for research use only and is not intended for diagnostic or therapeutic use . For safety information, refer to the Safety Data Sheet (SDS) and Certificate of Analysis provided by the supplier .

Properties

IUPAC Name

propan-2-yl 2-[(2-cyanoacetyl)amino]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c1-7(2)16-11(15)8-4-6-17-10(8)13-9(14)3-5-12/h4,6-7H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGIPOHCANXCSFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(SC=C1)NC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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